REACTION_CXSMILES
|
[CH3:1][S:2]([C:5]1[CH:6]=[C:7]([C:11]#[C:12][Si](C)(C)C)[CH:8]=[CH:9][CH:10]=1)(=[O:4])=[O:3].C(=O)([O-])[O-].[K+].[K+]>CO>[C:11]([C:7]1[CH:8]=[CH:9][CH:10]=[C:5]([S:2]([CH3:1])(=[O:3])=[O:4])[CH:6]=1)#[CH:12] |f:1.2.3|
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Name
|
|
Quantity
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1.58 g
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Type
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reactant
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Smiles
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CS(=O)(=O)C=1C=C(C=CC1)C#C[Si](C)(C)C
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Name
|
|
Quantity
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1.02 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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10 mL
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Type
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solvent
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Smiles
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CO
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The resulting suspension was stirred at room temperature for 3 h
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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then was concentrated
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Type
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CUSTOM
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Details
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to remove methanol
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Type
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WASH
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Details
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The residue was washed into a separatory funnel with ethyl acetate and water
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Type
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CUSTOM
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Details
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The ethyl acetate was separated
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Type
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WASH
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Details
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washed with ammonium chloride, brine
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Type
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DRY_WITH_MATERIAL
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Details
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was dried (Na2SO4)
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
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Type
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CUSTOM
|
Details
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The residue was purified by silica gel flash chromatography (Jones Flashmaster, 50 g Silica gel, gradient elution from 100% hexanes to 40% ethyl acetate over 30 minutes)
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Duration
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30 min
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
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Reaction Time |
3 h |
Name
|
|
Type
|
product
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Smiles
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C(#C)C1=CC(=CC=C1)S(=O)(=O)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |